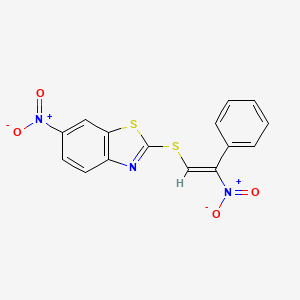
Benzothiazole, 6-nitro-2-(2-nitro-2-phenylethenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-NITRO-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-NITRO-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves the nitration of 2-substituted benzothiazoles. One common method involves the reaction of 2-(trifluoromethyl)-1,3-benzothiazole with ammonium nitrate (NH₄NO₃) in trifluoroacetic anhydride (TFAA) at room temperature . This reaction introduces nitro groups at specific positions on the benzothiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-NITRO-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE can undergo several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used in substitution reactions.
Major Products Formed
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Mécanisme D'action
The mechanism of action of 6-NITRO-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of nitro groups and the benzothiazole ring. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitro-2-(pentafluorosulfanyl)-1,3-benzothiazole
- 4-Nitro-2-(trifluoromethyl)-1,3-benzothiazole
- 6-Nitro-2-(trifluoromethyl)-1,3-benzothiazole
Uniqueness
6-NITRO-2-{[(1E)-2-NITRO-2-PHENYLETHENYL]SULFANYL}-1,3-BENZOTHIAZOLE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of both nitro groups and a phenylethenylsulfanyl substituent differentiates it from other benzothiazole derivatives, potentially leading to unique applications and activities.
Propriétés
Formule moléculaire |
C15H9N3O4S2 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
6-nitro-2-[(E)-2-nitro-2-phenylethenyl]sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H9N3O4S2/c19-17(20)11-6-7-12-14(8-11)24-15(16-12)23-9-13(18(21)22)10-4-2-1-3-5-10/h1-9H/b13-9+ |
Clé InChI |
LDSSHVUOXCCNJD-UKTHLTGXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C\SC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])/[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















